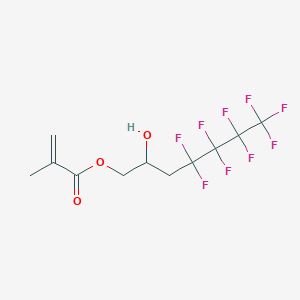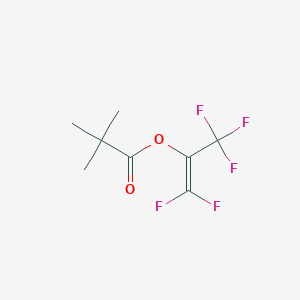
4,6-Dimethylpyridine-3-boronic acid
Descripción general
Descripción
4,6-Dimethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1001907-68-1 . It has a molecular weight of 150.97 . The IUPAC name for this compound is 4,6-dimethyl-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as 4,6-Dimethylpyridine-3-boronic acid, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 4,6-Dimethylpyridine-3-boronic acid is 1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 .Physical And Chemical Properties Analysis
4,6-Dimethylpyridine-3-boronic acid is a solid . The solubility of boronic acid compounds, such as 4,6-Dimethylpyridine-3-boronic acid, can be increased by adding monosaccharides to the aqueous solutions .Aplicaciones Científicas De Investigación
Catalysis and Material Science
Boronic acid compounds, including 4,6-Dimethylpyridine-3-boronic acid, are used to modify the acid properties of supports in catalyst preparation, affecting the electronic properties and hydrogenation activity of catalysts. Chen et al. (2013) demonstrated that alumina's acidity modulation by boron addition influences the electronic properties of MoS2 and CoMoS sites, enhancing the hydrogenation activity in hydrodesulfurization and hydrodenitrogenation reactions (Wen-Ben Chen et al., 2013).
Fluorescent Chemosensors
Boronic acids interact with diols to form complexes, serving as reporters in fluorescent sensors for detecting carbohydrates and bioactive substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various analytes, highlighting the chemistry of boronic acids and their application in developing new fluorescent probes (S. Huang et al., 2012).
Enantioselective Organic Synthesis
Boronic acids have been employed as catalysts in highly enantioselective organic reactions. For example, Hashimoto et al. (2015) discovered a boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, which enables the synthesis of densely functionalized cyclohexanes in an enantioselective manner (T. Hashimoto et al., 2015).
Biomedical Applications
Boronic acid compounds, including polymers containing boronic acids, have shown promise in various biomedical applications. Cambre and Sumerlin (2011) discussed the use of boronic acid-containing polymers in the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, highlighting the potential for further development in biomedical applications (J. Cambre & B. Sumerlin, 2011).
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dimethylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM cross-coupling reaction, facilitated by 4,6-Dimethylpyridine-3-boronic acid, is part of a broader class of reactions known as transition metal catalysed carbon–carbon bond forming reactions . These reactions are critical for the synthesis of a wide range of organic compounds . The compound’s role in these reactions contributes to the creation of new carbon-carbon bonds, expanding the complexity and diversity of organic molecules .
Result of Action
The result of the action of 4,6-Dimethylpyridine-3-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 4,6-Dimethylpyridine-3-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . The compound itself is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of laboratory and industrial settings.
Propiedades
IUPAC Name |
(4,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAMMYSSVBPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376730 | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001907-68-1 | |
| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



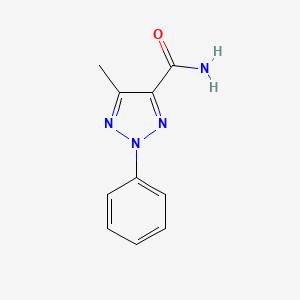
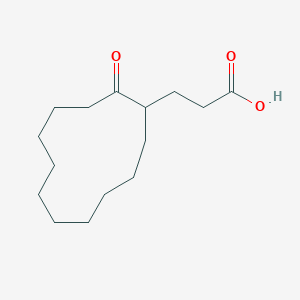

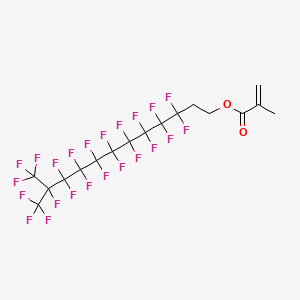
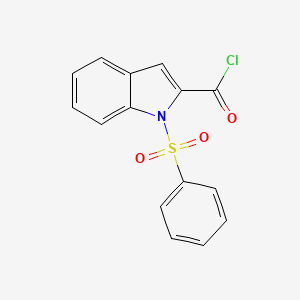

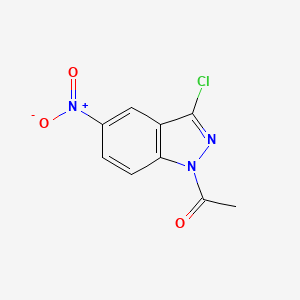
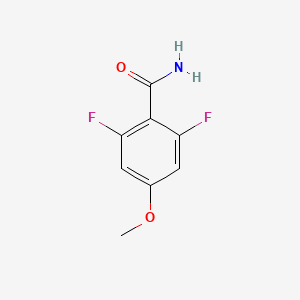
![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)

